3-Methoxy-N-((2-morpholinopyrimidin-5-yl)methyl)propan-1-amine
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Overview
Description
3-Methoxy-N-((2-morpholinopyrimidin-5-yl)methyl)propan-1-amine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxy group, a morpholinopyrimidine moiety, and a propan-1-amine backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-((2-morpholinopyrimidin-5-yl)methyl)propan-1-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable precursor, such as 3-methoxypropan-1-amine, reacts with a morpholinopyrimidine derivative under controlled conditions. The reaction may require catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-((2-morpholinopyrimidin-5-yl)methyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the morpholinopyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-Methoxy-N-((2-morpholinopyrimidin-5-yl)methyl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Methoxy-N-((2-morpholinopyrimidin-5-yl)methyl)propan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-methoxyethoxy)propan-1-amine
- 2-methylpropan-1-amine
Uniqueness
Compared to similar compounds, 3-Methoxy-N-((2-morpholinopyrimidin-5-yl)methyl)propan-1-amine stands out due to its unique combination of functional groups
Properties
Molecular Formula |
C13H22N4O2 |
---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
3-methoxy-N-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C13H22N4O2/c1-18-6-2-3-14-9-12-10-15-13(16-11-12)17-4-7-19-8-5-17/h10-11,14H,2-9H2,1H3 |
InChI Key |
MKMNLXGPWRVLCX-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNCC1=CN=C(N=C1)N2CCOCC2 |
Origin of Product |
United States |
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